molecular formula C17H20F4N2O3 B11490989 ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate

ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate

Cat. No.: B11490989
M. Wt: 376.35 g/mol
InChI Key: FSKZAXYDSYWRMY-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate is a complex organic compound that features a trifluoromethyl group, a fluorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate typically involves multiple steps:

    Formation of the Alaninate Backbone: The alaninate backbone can be synthesized through a series of reactions starting from alanine

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction.

    Incorporation of the Piperidine Ring: The piperidine ring is introduced through a coupling reaction with piperidine and a suitable coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, depending on the nature of the substituent.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity, while the piperidine ring contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoro-2-(4-chlorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate
  • Ethyl 3,3,3-trifluoro-2-(4-bromophenyl)-N-(piperidin-1-ylcarbonyl)alaninate

Uniqueness

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chloro- and bromo- counterparts. This makes it a valuable compound for specific applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C17H20F4N2O3

Molecular Weight

376.35 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(piperidine-1-carbonylamino)propanoate

InChI

InChI=1S/C17H20F4N2O3/c1-2-26-14(24)16(17(19,20)21,12-6-8-13(18)9-7-12)22-15(25)23-10-4-3-5-11-23/h6-9H,2-5,10-11H2,1H3,(H,22,25)

InChI Key

FSKZAXYDSYWRMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)N2CCCCC2

Origin of Product

United States

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